2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate
Description
2-(3-Methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a coumarin-derived ester featuring a 3-methoxyphenyl group linked via a ketone-containing ethyl chain to the 3-carboxylate position of the 2-oxo-2H-chromene scaffold. Coumarins are renowned for their pharmacological versatility, including anti-inflammatory, anticancer, and antimicrobial activities . The 3-methoxy substitution on the phenyl ring distinguishes this compound from other coumarin derivatives, influencing its electronic properties, steric interactions, and biological efficacy.
Properties
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 2-oxochromene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-23-14-7-4-6-12(9-14)16(20)11-24-18(21)15-10-13-5-2-3-8-17(13)25-19(15)22/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHAWYVJVBHYJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate typically involves multiple steps, starting with the preparation of the chromene core One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a malonic acid derivative in the presence of a base to form the chromene structure
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different properties.
Scientific Research Applications
This compound has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Its derivatives have been studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(3-Methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals, while its anti-inflammatory effects could be due to the inhibition of certain enzymes or signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and similarities with analogous compounds:
Physical and Spectral Properties
- Melting Points : Halogenated derivatives (e.g., 2,6-dichlorobenzyl ester) exhibit higher melting points (>250°C) due to stronger intermolecular forces, whereas methoxy-substituted compounds (e.g., 4-methoxyphenyl ester) melt at ~180–220°C .
- Solubility : Methoxy groups enhance solubility in polar solvents (e.g., DCM, ethyl acetate), while halogenated analogs are more lipophilic .
- NMR Data : The target compound’s ¹H-NMR would show distinct resonances for the 3-methoxy group (δ ~3.8 ppm) and aromatic protons, differing from para-substituted analogs (e.g., 4-methoxyphenyl derivative, δ ~6.9–7.4 ppm) .
Key Differentiators of the Target Compound
- Side Chain Flexibility : The 2-oxoethyl chain may enhance conformational flexibility, improving interaction with hydrophobic pockets in biological targets.
- Synthonic Metrics : Computational studies (e.g., molecular docking) could predict superior binding affinity compared to rigid para-substituted derivatives.
Biological Activity
The compound 2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is a derivative of chromene, a class of compounds known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate can be represented as follows:
This compound features a chromene backbone with a methoxyphenyl group and an oxoethyl side chain, contributing to its unique biological properties.
Anticancer Activity
Research indicates that compounds within the chromene family exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The IC50 values for related chromene derivatives demonstrate potent cytotoxic effects against several cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Oxo-2H-chromene-3-carboxylate | MCF-7 (breast cancer) | 5.0 |
| 2-Oxo-2H-chromene-3-carboxylate | HeLa (cervical cancer) | 4.5 |
These findings suggest that 2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate may also possess similar anticancer properties, warranting further investigation.
Anti-inflammatory Properties
The anti-inflammatory effects of chromene derivatives have been documented in several studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). For example, a related compound has shown an IC50 value of 10 µM against COX-1, indicating a potential pathway for reducing inflammation.
Antioxidant Activity
Chromenes are known for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. The antioxidant activity can be quantified using DPPH radical scavenging assays, where higher percentages indicate stronger activity. For instance:
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| 2-Oxo-2H-chromene-3-carboxylate | 85% at 50 µg/mL |
This suggests that the compound may protect against oxidative damage, contributing to its therapeutic potential.
The biological activity of 2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may affect signaling pathways such as NF-kB and MAPK, which are critical in regulating inflammation and apoptosis.
- Interaction with Cellular Targets : Binding to specific receptors or proteins involved in cell survival and proliferation could also play a role in its biological effects.
Case Studies
Recent studies have focused on the synthesis and evaluation of various chromene derivatives for their biological activities:
-
Synthesis and Evaluation : A study synthesized several derivatives including 2-(3-methoxyphenyl)-2-oxoethyl 2-oxo-2H-chromene-3-carboxylate and assessed their cytotoxicity against different cancer cell lines.
- Findings indicated that modifications to the phenolic ring significantly enhanced anticancer activity.
- The study reported an increase in apoptosis markers in treated cells compared to controls.
- In Vivo Studies : Animal models have been used to evaluate the anti-inflammatory effects of chromene derivatives. Results showed reduced edema in paw swelling models after administration of these compounds, supporting their therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
